2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide
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Overview
Description
2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide: is a chemical compound with the following properties:
Linear Formula: CHBrNO
CAS Number: 361368-35-6
Molecular Weight: 316.116 g/mol
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction. Major products formed from these reactions would need further investigation.
Scientific Research Applications
Research applications of this compound span several fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Potential therapeutic applications (e.g., antiviral, anticancer).
Industry: If applicable, it might find use in materials science or other industrial processes.
Mechanism of Action
Understanding the compound’s mechanism of action requires further research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Unfortunately, I don’t have information on similar compounds at the moment. you can explore related purine derivatives to highlight its uniqueness.
Remember that this compound is part of a rare collection, and its detailed characterization may be limited
Properties
IUPAC Name |
2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5O3/c1-13-6-5(7(17)14(2)9(13)18)15(3-4(11)16)8(10)12-6/h3H2,1-2H3,(H2,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWAYKAOTKOFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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